2-bromo-N-methyl-5-(trifluoromethyl)aniline chemical properties and structure
2-bromo-N-methyl-5-(trifluoromethyl)aniline chemical properties and structure
Executive Summary
2-Bromo-N-methyl-5-(trifluoromethyl)aniline (CAS: 1187395-73-8) represents a high-value pharmacophore scaffold in modern drug discovery. As a secondary aniline functionalized with both a halogen handle (ortho-bromo) and a metabolic stabilizer (meta-trifluoromethyl), it serves as a critical "linchpin" intermediate. Its structural uniqueness lies in the orthogonality of its reactive sites: the nucleophilic N-methyl amine and the electrophilic aryl bromide.
This guide dissects the compound's physicochemical profile, validated synthetic routes, and its application in transition-metal-catalyzed cross-couplings, specifically tailored for researchers optimizing lead compounds in oncology (kinase inhibitors) and CNS indications.
Chemical Identity & Physicochemical Profile
The combination of a lipophilic trifluoromethyl group and a sterically demanding bromine atom creates a unique electronic environment. The N-methyl group reduces hydrogen bond donor (HBD) count compared to the primary aniline, improving membrane permeability—a key parameter in CNS drug design.
Table 1: Core Chemical Specifications
| Property | Specification |
| CAS Number | 1187395-73-8 |
| IUPAC Name | 2-bromo-N-methyl-5-(trifluoromethyl)aniline |
| Molecular Formula | C₈H₇BrF₃N |
| Molecular Weight | 254.05 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in water |
| pKa (Calculated) | ~2.5 (Conjugate acid) – Reduced basicity due to EWG (CF₃) |
| LogP (Predicted) | 3.2 – 3.5 (Highly Lipophilic) |
| SMILES | CNc1cc(C(F)(F)F)ccc1Br |
Structural Analysis: Electronic & Steric Effects
To successfully utilize this scaffold, one must understand the competing forces on the benzene ring:
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Ortho-Effect (Steric): The bromine atom at position 2 is bulky. It forces the N-methyl group out of planarity, reducing conjugation with the aromatic ring. This steric clash is advantageous for preventing over-alkylation but can retard nucleophilic attack at the nitrogen during coupling reactions.
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Meta-Activation (Electronic): The -CF₃ group at position 5 is a strong electron-withdrawing group (EWG). It deactivates the ring towards electrophilic aromatic substitution (EAS) but significantly increases the acidity of the N-H bond, facilitating deprotonation for base-mediated alkylations.
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Vector Alignment: In medicinal chemistry, the Br and CF₃ vectors are roughly 120° apart, allowing for the construction of "boomerang" or "L-shaped" molecules common in ATP-competitive kinase inhibitors.
Synthetic Methodologies
Protocol A: Selective Reductive Amination (Recommended)
High fidelity route for generating the secondary amine without over-alkylation.
Reagents: 2-Bromo-5-(trifluoromethyl)aniline (Precursor), Paraformaldehyde, Sodium Methoxide (NaOMe), Sodium Borohydride (NaBH₄).
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Imine Formation: Dissolve 2-bromo-5-(trifluoromethyl)aniline (1.0 eq) in Methanol. Add Paraformaldehyde (1.2 eq) and a catalytic amount of NaOMe (0.1 eq). Stir at reflux for 2 hours to form the N-methoxymethyl intermediate or hexahydrotriazine species.
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Reduction: Cool the mixture to 0°C. Slowly add NaBH₄ (2.0 eq) portion-wise to control hydrogen evolution.
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Workup: Stir at room temperature for 4 hours. Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1]
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Purification: Flash chromatography (Hexane/EtOAc) yields the mono-methylated product.
Protocol B: Buchwald-Hartwig C-N Coupling (Alternative)
Used when the primary aniline precursor is unavailable, starting from the aryl dibromide.
Reagents: 1-Bromo-2-iodo-4-(trifluoromethyl)benzene, Methylamine (2M in THF), Pd₂dba₃, Xantphos, Cs₂CO₃.
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Catalyst Prep: Pre-mix Pd₂dba₃ (2 mol%) and Xantphos (4 mol%) in Toluene under Argon.
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Coupling: Add the aryl halide and Methylamine. Heat to 80°C.
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Selectivity: The iodine is more reactive than bromine, allowing selective amination at the 2-position (relative to CF3) if the starting material is regiochemically distinct.
Visualizing the Synthetic Pathways
Figure 1: Comparison of synthetic routes. Route A (Reductive Amination) is preferred for high selectivity.
Reactivity & Applications in Drug Design
The versatility of 2-bromo-N-methyl-5-(trifluoromethyl)aniline lies in its ability to undergo orthogonal functionalization.
A. Palladium-Catalyzed Cross-Coupling (The "Right" Side)
The aryl bromide is an excellent partner for Suzuki-Miyaura or Buchwald-Hartwig couplings.
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Application: Synthesis of biaryl systems common in kinase inhibitors (e.g., coupling with indole-5-boronic acid).
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Condition Note: Due to the steric bulk of the ortho-amine, highly active catalysts like Pd(dppf)Cl₂ or Pd-SPhos G3 are recommended to overcome the steric barrier.
B. Nucleophilic Displacement / Acylation (The "Left" Side)
The secondary amine is nucleophilic but sterically hindered.
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Acylation: Reacts with acid chlorides to form amides (rotamers are common due to steric bulk).
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SNAr: Can displace halogens on electron-deficient heterocycles (e.g., 2-chloropyrimidine) to form fused tricyclic cores.
C. Cyclization to Heterocycles
This scaffold is a precursor for Indoles and Benzimidazoles .
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Larock Indole Synthesis: Reaction with an internal alkyne under Pd catalysis yields 1-methyl-5-(trifluoromethyl)indoles.
Workflow: Divergent Synthesis Strategy
Figure 2: Divergent reactivity profile allowing for modular drug design.
Handling, Safety, and Storage
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound may darken upon oxidation; protect from light.
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Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394593, 2-Bromo-N-methyl-5-(trifluoromethyl)aniline. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2008).Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Contextual grounding for Pd-coupling protocols).
- Sigma-Aldrich.Safety Data Sheet for Halogenated Anilines. (General safety grounding for class).
